cortistatin A

描述

Cortistatin-A 是一种甾体生物碱,于 2006 年首次从海洋海绵Corticium simplex中分离出来 。它以其强大的抗血管生成特性而闻名,这意味着它可以抑制新血管的形成。 该化合物在各种治疗应用中显示出巨大的潜力,特别是在治疗癌症和其他以异常血管生长为特征的疾病方面 。

准备方法

合成路线和反应条件: Cortistatin-A 的合成很复杂,涉及多个步骤。 Baran 及其同事报道了首次全合成,该合成需要 16 到 30 个步骤,总产率在 0.012% 到 2% 之间 。 合成涉及构建关键的构建模块,例如从 D-葡萄糖开始的重取代 A 环以及使用 Hajos-Parrish 酮作为手性池的 DE 环连接 。

工业生产方法: 由于合成路线的复杂性和低产率,Cortistatin-A 的工业生产具有挑战性。人们一直在努力设计更简单、更高效的合成路线。 例如,一项旨在设计基于类固醇骨架的简单、易于制备的抑制剂的运动,最终产生了八步合成,总产率为 33% 。

化学反应分析

Detailed Reaction Mechanisms

The synthesis of cortistatin A can be broken down into several critical reaction steps:

-

Starting Material : The synthesis typically begins with prednisone, an inexpensive and readily available steroid.

-

Formation of Cortistatinone : Through a series of reactions including geminal dihalogenation and reductive fragmentation, cortistatinone is synthesized as an intermediate. This step involves:

-

Dihalogenation using acetoxy hypobromite to achieve selective dibromination.

-

Formation of a bromocyclopropane that undergoes radical fragmentation to yield a cycloheptyl α-bromoketone.

-

-

Cyclization and Final Modifications : Subsequent reactions involve:

Biological Activity and Pharmacological Studies

This compound has garnered attention due to its significant biological activity, particularly its ability to inhibit angiogenesis. Key findings include:

-

IC50 Value : this compound exhibits an IC50 value of approximately 1.8 nM against human umbilical vein endothelial cells (HUVECs), indicating potent antiangiogenic activity with minimal toxicity towards other cell types .

-

Mechanism of Action : Preliminary studies suggest that this compound binds reversibly to an unknown target, inhibiting phosphorylation processes associated with angiogenesis pathways .

科学研究应用

Cardiovascular Protection

Mechanisms of Action

Cortistatin A has been shown to exert protective effects against various cardiovascular diseases. Research indicates that it significantly reduces cardiomyocyte apoptosis in models of myocardial infarction by modulating apoptotic pathways. Specifically, it increases the expression of anti-apoptotic proteins such as Bcl-2 while decreasing pro-apoptotic proteins like Bax . Furthermore, it inhibits endoplasmic reticulum stress, which is crucial in the pathogenesis of heart diseases.

Case Studies

In a study involving a rat model of myocardial infarction, this compound treatment resulted in decreased inflammatory infiltration and improved cardiac function . Another investigation demonstrated that this compound could reduce the severity of abdominal aortic aneurysm by inhibiting inflammatory responses and matrix metalloproteinase activation .

Anti-Inflammatory Effects

Therapeutic Potential

this compound exhibits potent anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. It has been shown to reduce levels of inflammatory cytokines and chemokines in various experimental models, including sepsis and endotoxemia . The peptide’s ability to modulate immune responses positions it as a promising immunomodulatory agent.

Research Findings

In murine models of lethal endotoxemia, this compound administration significantly improved survival rates by decreasing systemic inflammatory responses . Additionally, it was effective in preventing septic shock-related histopathology by inhibiting the infiltration of inflammatory cells .

Neuroprotection

Mechanisms and Benefits

Recent studies have highlighted this compound's neuroprotective effects, particularly in models of neurodegeneration. It has been observed to attenuate dopaminergic neurodegeneration induced by neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is relevant for conditions such as Parkinson's disease .

Case Studies

In experimental settings, systemic administration of this compound preserved dopaminergic neurons and improved motor functions in treated mice compared to controls . This suggests potential applications for this compound in treating neurodegenerative diseases.

HIV Treatment

Innovative Approaches

this compound has been explored as part of a "block-and-lock" strategy for HIV treatment. Didehydro-cortistatin A (a derivative) has shown promise in suppressing HIV-1 rebound in humanized mouse models . This approach aims to maintain viral suppression without continuous antiretroviral therapy.

Research Insights

In studies involving humanized mice, didehydro-cortistatin A effectively suppressed HIV-1 replication and maintained low viral loads over extended periods. This positions it as a potential therapeutic avenue for achieving long-term control of HIV infection .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cardiovascular Protection | Reduces apoptosis; inhibits endoplasmic reticulum stress | Improved cardiac function; reduced myocardial injury |

| Anti-Inflammatory Effects | Decreases cytokine production; modulates immune response | Enhanced survival in sepsis models |

| Neuroprotection | Preserves dopaminergic neurons; improves motor functions | Attenuated neurodegeneration in Parkinson's models |

| HIV Treatment | Suppresses viral replication; maintains low viral loads | Effective long-term control in humanized mice |

作用机制

Cortistatin-A 主要通过抑制细胞周期蛋白依赖性激酶 8 和 19 (CDK8 和 CDK19) 发挥作用,它们是参与基因转录的介体复合物的一部分 。通过抑制这些激酶,Cortistatin-A 可以破坏癌细胞的增殖并减少炎症。 此外,它已被证明可以与 HIV 感染细胞中的 Tat 蛋白结合,从而抑制病毒复制 。

相似化合物的比较

该家族的其他成员包括 Cortistatin-J、Cortistatin-K 和 Cortistatin-L 。这些化合物具有共同的修饰的甾体骨架,但它们的取代模式和生物活性不同。 Cortistatin-A 因其强大的抗血管生成特性和对 CDK8 和 CDK19 的选择性抑制而独一无二 。

类似化合物:

- Cortistatin-J

- Cortistatin-K

- Cortistatin-L

生物活性

Cortistatin A is a marine-derived steroid that has garnered attention for its unique biological activities, particularly in the context of antiangiogenesis and immunomodulation. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is classified as a neuropeptide and is structurally related to the cortistatin family of compounds. It exhibits potent antiangiogenic properties, which are crucial for inhibiting the growth of new blood vessels—a process often exploited by tumors to sustain their growth and metastasis. The compound has been shown to selectively inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 value of 1.8 nM, indicating its high potency in this regard .

The biological activity of this compound can be attributed to several mechanisms:

- Antiangiogenesis : this compound inhibits endothelial cell proliferation and migration, which are critical steps in angiogenesis. This inhibition occurs without general toxicity towards healthy or cancerous cell lines, suggesting a targeted action against angiogenic processes .

- Immunomodulation : this compound has been implicated in modulating immune responses. In studies involving apolipoprotein E-deficient mice, treatment with cortistatin reduced Th1/Th17-driven inflammatory responses while promoting regulatory T cell populations. This shift in immune cell dynamics suggests a protective role against atherosclerosis and other inflammatory conditions .

- Cholesterol Efflux : Cortistatin enhances cholesterol efflux from macrophages, thereby impairing foam cell formation—a key event in atherosclerosis development. This effect further underscores its potential as a therapeutic agent in cardiovascular diseases .

Table 1: Summary of Biological Activities

Case Study: this compound in Atherosclerosis

A notable study investigated the effects of cortistatin on hyperlipidemic ApoE-deficient mice. The treatment resulted in significant reductions in both the number and size of atherosclerotic plaques across various vascular regions. Specifically, 55% and 35% of treated mice showed no plaque formation in the descending aorta and aortic sinus, respectively . This study highlights cortistatin's potential as a therapeutic candidate for managing cardiovascular diseases.

Synthesis and Structural Insights

The synthesis of this compound has been achieved through innovative chemical pathways starting from terrestrial steroids. The synthetic route emphasizes efficiency and practicality, facilitating further explorations into its medicinal properties .

Table 2: Synthesis Pathway Highlights

| Step | Description |

|---|---|

| Starting Material | Terrestrial steroid (e.g., prednisone) |

| Key Reaction | Directed geminal C−H bisoxidation |

| Final Product | (+)-Cortistatin A |

属性

CAS 编号 |

882976-95-6 |

|---|---|

分子式 |

C30H36N2O3 |

分子量 |

472.6 g/mol |

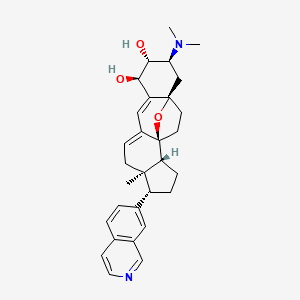

IUPAC 名称 |

(1S,2R,5S,6R,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-diene-12,13-diol |

InChI |

InChI=1S/C30H36N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-5,8-9,13-15,17,22,24-27,33-34H,6-7,10-12,16H2,1-3H3/t22-,24+,25-,26-,27-,28-,29-,30-/m1/s1 |

InChI 键 |

KSGZCKSNTAJOJS-DZBMUNJRSA-N |

SMILES |

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

手性 SMILES |

C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC[C@@H]2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

规范 SMILES |

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

外观 |

Solid powder |

Key on ui other cas no. |

882976-95-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

17-epi-cortistatin A cortistatin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。